REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[CH2:15][C:16](O)=[O:17]>C1COCC1>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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65 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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169 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)CC(=O)O
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.5 L
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 70 min at 0° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched dropwise with the slow addition of 20%
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Type
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CUSTOM
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Details
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at 0° C
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Type
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FILTRATION
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Details
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The inorganic salts were then filtered over Hi flo (200 g) and MgSO4 (200 g)
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Type
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WASH
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Details
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washed with ethyl acetate (200 g)
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo
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Reaction Time |
70 min |
Name
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|
Type
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product
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Smiles
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FC1=C(CCO)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |